molecular formula C14H16NO4- B3192553 1-Cbz-2-methyl-L-proline CAS No. 63399-71-3

1-Cbz-2-methyl-L-proline

Cat. No.: B3192553
CAS No.: 63399-71-3
M. Wt: 262.28 g/mol
InChI Key: RPUQYVRDBWUEOR-AWEZNQCLSA-M
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Preparation Methods

1-Cbz-2-methyl-L-proline can be synthesized through various methods. One common synthetic route involves the protection of the amino group of L-proline with a benzyloxycarbonyl (Cbz) group. This is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods often involve similar protection strategies but on a larger scale, with optimizations for yield and purity .

Mechanism of Action

The mechanism of action of 1-Cbz-2-methyl-L-proline involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthetic processes. This allows for selective reactions at other functional groups on the molecule. The Cbz group can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

1-Cbz-2-methyl-L-proline is similar to other Cbz-protected amino acids, such as:

The uniqueness of this compound lies in its specific steric and electronic properties, which make it particularly useful in certain synthetic applications where other Cbz-protected amino acids may not be as effective .

Properties

CAS No.

63399-71-3

Molecular Formula

C14H16NO4-

Molecular Weight

262.28 g/mol

IUPAC Name

(2S)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/p-1/t14-/m0/s1

InChI Key

RPUQYVRDBWUEOR-AWEZNQCLSA-M

SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-]

sequence

X

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of 1-benzyl 2-methyl 2-methylpyrrolidine-1,2-dicarboxylate (3.1 g, 10.8 mmol) in the mixture of Methanol (20 mL) and water (20 mL) was added lithium hydroxide monohydrate (0.9 g, 21.6 mmol). The mixture was stirred at 30° C. for 3 h. The resulting mixture was treated with 5N hydrochloric acid to pH=2 and filtrated, washed with water, dried in vacuum at 45° C. 1.9 g of 1-(benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid was obtained. Yield: 67%. LC-MS (ESI) m/z: 264 (M+1)+.
Quantity
3.1 g
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lithium hydroxide monohydrate
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0.9 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cbz-2-methyl-L-proline
1-Cbz-2-methyl-L-proline
1-Cbz-2-methyl-L-proline
1-Cbz-2-methyl-L-proline
1-Cbz-2-methyl-L-proline

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